molecular formula C18H26N2O4 B5506413 (3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid

(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid

Cat. No.: B5506413
M. Wt: 334.4 g/mol
InChI Key: LWIPJPAPHPUSKE-BQYQJAHWSA-N
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Description

(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.18925731 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored various synthetic routes and chemical behaviors of compounds related to (3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid. For instance, the Rh(II)-catalyzed reaction of E-isomer 2-diazo-3,6-dioxo-6-phenyl-hex-enoic acid methyl ester with carbonyl compounds has been studied for the synthesis of 1,3-dioxoles, highlighting innovative approaches to cyclic compound formation (Padwa et al., 2007). Additionally, research into tetronic acid derivatives, specifically 4-aroyl-3-alkoxy-2(5H)-furanones, offers pathways for preparing furodiazepines, showcasing the versatility of furan derivatives in synthesizing complex heterocyclic systems (Zimmer et al., 2003).

Application in Heterocyclic Chemistry

The development of novel polycyclic systems incorporating diazepine and isoindolinone fragments presents significant advancements in heterocyclic chemistry. Such research not only demonstrates complex synthetic strategies but also broadens the scope of application for these heterocyclic compounds in medicinal and materials science (Ukhin et al., 2011). Another study on the metal-free oxidation of biomass-derived furfural to furoic acid using an N-heterocyclic carbene as a catalyst emphasizes the environmental and sustainable aspects of chemical synthesis, potentially impacting the production of bio-based materials and chemicals (Gupta et al., 2018).

Biomimetic Cyclization and Structural Analysis

Biomimetic cyclization studies, such as those modeling the cyclization of prebrevetoxin polyepoxides, contribute to our understanding of natural product synthesis and offer insight into the design of synthetic analogs with potential biological activity (Kelly & Nally, 1999). Furthermore, the synthesis and structural analysis of benzofuranic acids from natural sources illustrate the integration of organic synthesis, structural biology, and natural product chemistry, expanding the toolkit for drug discovery and material science (Parveena et al., 2008).

Properties

IUPAC Name

(E)-2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)8-7-14(17(22)23)19-9-5-10-20(12-11-19)16(21)15-6-4-13-24-15/h4,6-8,13-14H,5,9-12H2,1-3H3,(H,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPJPAPHPUSKE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC(C(=O)O)N1CCCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C(C(=O)O)N1CCCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.